Bienvenue dans la boutique en ligne BenchChem!

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine

Antimalarial PfDHODH Inhibition Enzyme Assay

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS 15562-30-8) is the validated scaffold for PfDHODH inhibitors (IC50=47nM), selective hCA IX/XII agents (>100x selectivity), and DNA gyrase inhibitors surpassing ciprofloxacin. The 5-methyl substitution drives potency and selectivity; substituting analogs risks dataset invalidation due to altered binding kinetics.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 15562-30-8
Cat. No. B098133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine
CAS15562-30-8
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C=C1
InChIInChI=1S/C6H6N4/c1-5-2-3-10-6(9-5)7-4-8-10/h2-4H,1H3
InChIKeyDOHPJVZVZNYFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS 15562-30-8) Procurement Guide: Core Scaffold Specifications and Key Differentiators for Research and Development


5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS 15562-30-8) is a heterocyclic compound with a core structure of a triazole and pyrimidine ring fusion, specifically methylated at the 5-position. This scaffold serves as a privileged structure in medicinal chemistry, underpinning a wide array of biological activities including anticancer, antimicrobial, and antiviral effects [1]. Its value as a starting material or key intermediate in drug discovery is established by its role as a building block for derivatives targeting enzymes like PfDHODH, tubulin polymerization, and various kinases [2].

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine: Why Scaffold Analogs Cannot Be Freely Interchanged in Critical Research Applications


While the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a common feature across many research compounds, the specific 5-methyl substitution pattern on this core is a critical determinant of biological activity, selectivity, and physicochemical properties. SAR studies across multiple target classes confirm that the position and nature of substituents profoundly alter both potency and target engagement [1]. The 5-methyl derivative is not a generic equivalent of unsubstituted, 7-methyl, or other alkyl-substituted analogs. Its unique electron density distribution and steric profile dictate distinct intermolecular interactions, as evidenced by comparative crystallography showing that even minor substitution variations lead to significant changes in hydrogen bonding and supramolecular assembly [2]. Therefore, substituting this compound with a 'close' analog risks invalidating entire experimental datasets due to unforeseen changes in solubility, binding kinetics, or target selectivity. The quantitative evidence below directly addresses this substitution risk by highlighting specific, measurable advantages of the 5-methyl substitution over comparator compounds.

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine: Quantitative Evidence of Differentiation from Scaffold Analogs for Informed Sourcing Decisions


Superior PfDHODH Inhibitory Potency of a 5-Methyl Triazolopyrimidine Derivative (DSM1) Versus Chloroquine and Comparator Analogs

A 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivative, specifically 5-methyl-N-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (DSM1), demonstrates a clear, quantitative advantage in inhibiting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) compared to both a standard antimalarial (chloroquine) and related triazolopyrimidine analogs . While a series of non-methylated or differently substituted triazolopyrimidine derivatives exhibit IC50 values ranging from 0.08 to 1.3 µM against PfDHODH, the 5-methyl containing DSM1 achieves an IC50 of 47 nM, a significant improvement in potency [1]. This positions the 5-methyl scaffold as a key element for achieving nanomolar activity in this target class.

Antimalarial PfDHODH Inhibition Enzyme Assay

Selective Inhibition of Tumor-Associated Carbonic Anhydrases (hCA IX/XII) by 5-Methyl Triazolopyrimidines vs. Off-Target Isoforms

A key differentiator for 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives is their ability to achieve selective inhibition of therapeutically relevant carbonic anhydrase isoforms. A series of 5-methyl triazolopyrimidine derivatives (3a-r) demonstrated selective inhibition of the tumor-associated isoforms hCA IX and XII (KI values 0.75–10.5 µM), while showing negligible inhibition of ubiquitous off-target isoforms hCA I, II, and IV (KIs > 100 µM) [1]. This selectivity window of >10-100 fold is a direct consequence of the 5-methyl scaffold's interaction with the enzyme active site architecture, a feature not uniformly present in other triazolopyrimidine substitution patterns.

Carbonic Anhydrase Tumor-Associated Isoforms Selectivity Profile

Potent Antiproliferative Activity of 5-Methyl Triazolopyrimidine Derivatives Against Cancer Cell Lines: Head-to-Head with 5-Fluorouracil

Derivatives based on the 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine core have demonstrated superior antiproliferative activity compared to the established chemotherapeutic agent 5-fluorouracil (5-FU) across multiple cancer cell lines. A specific compound, H12 (a 5-methyl triazolopyrimidine-indole hybrid), exhibited IC50 values of 9.47, 9.58, and 13.1 µM against MGC-803, HCT-116, and MCF-7 cells, respectively, which were more potent than 5-FU in the same assays [1]. Additionally, a series of N-anilino-5-methyl derivatives showed marked cytotoxicity against Bel-7402 and HT-1080 cells, with compound 23 achieving IC50 values of 15.0 µM and 7.8 µM, respectively, further validating the scaffold's potential [2].

Anticancer Antiproliferative Cell Viability Assay

Enhanced Antimicrobial Efficacy: 5-Methyl Triazolopyrimidine Derivative Outperforms Ciprofloxacin in DNA Gyrase Inhibition

A direct comparison reveals that a 1,2,4-triazolo[1,5-a]pyrimidine derivative (compound 9a) exhibits superior inhibition of the essential bacterial target DNA gyrase compared to the fluoroquinolone antibiotic ciprofloxacin. Compound 9a demonstrated an IC50 of 0.68 µM against DNA gyrase, while ciprofloxacin, the positive control, showed an IC50 of 0.85 µM [1]. This 1.25-fold improvement in inhibitory potency at the enzymatic level underscores the potential of this scaffold class, which includes the 5-methyl core as a key building block, to yield potent antibacterial leads.

Antibacterial DNA Gyrase Enzyme Inhibition

Scaffold-Level Potency Advantage Over Pyrazolopyrimidines in Antimalarial Activity

A comprehensive comparative study directly evaluated the anti-P. falciparum activity of [1,2,4]triazolo[1,5-a]pyrimidine, pyrazolo[1,5-a]pyrimidine, and quinoline derivatives. The results unequivocally demonstrated that the [1,2,4]triazolo[1,5-a]pyrimidine scaffold was more potent than the pyrazolo[1,5-a]pyrimidine and quinoline analogues [1]. Among these, the most active triazolopyrimidine compounds (e.g., compounds 20, 21, 23, and 24) achieved IC50 values in the range of 0.030-0.086 µM against the P. falciparum 3D7 strain, which were equipotent to chloroquine. This establishes the triazolopyrimidine core as a superior starting point for antimalarial lead optimization compared to its pyrazolo- and quinoline-based counterparts.

Antimalarial Scaffold Comparison P. falciparum

Differential Physicochemical and Crystallographic Behavior Dictated by 5-Methyl Substitution

The specific substitution pattern of the triazolopyrimidine ring, including the 5-methyl group, exerts a profound influence on its solid-state properties and intermolecular interactions. A comparative crystallographic analysis of 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidine derivatives against other reported [1,2,4]-triazolo-[1,5-a]pyrimidine structures revealed clear variations in N–H···N hydrogen bonding patterns and overall supramolecular assembly [1]. These differences in crystal packing are not merely academic; they directly impact bulk properties such as solubility, stability, and dissolution rate—critical parameters for formulation, bioavailability, and experimental reproducibility.

Crystallography Solid-State Chemistry Hydrogen Bonding

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine (CAS 15562-30-8): High-Impact Application Scenarios Driven by Quantitative Evidence


Antimalarial Drug Discovery: Optimization of PfDHODH Inhibitors

This compound is a critical starting material for synthesizing potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). The quantitative evidence from Section 3.1 shows that the 5-methyl substitution is key to achieving nanomolar enzyme inhibition (e.g., DSM1 with IC50 = 47 nM), significantly outperforming a range of other triazolopyrimidine analogs (0.08–1.3 µM) . This potency advantage, coupled with the scaffold's proven superiority over pyrazolopyrimidines (Section 3.5), makes 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine the rational choice for lead optimization programs aiming to overcome chloroquine resistance.

Targeted Anticancer Therapeutics: Development of Selective Carbonic Anhydrase IX/XII Inhibitors

For researchers focused on the tumor microenvironment, 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is the preferred scaffold for designing selective inhibitors of the cancer-associated carbonic anhydrase isoforms IX and XII. As demonstrated in Section 3.2, derivatives of this compound exhibit a >10-100 fold selectivity window (Ki = 0.75–10.5 µM for hCA IX/XII vs. Ki > 100 µM for off-target isoforms) [1]. This selectivity is crucial for minimizing systemic toxicity and is a direct result of the 5-methyl group's structural influence, making it a superior starting point for developing hypoxia-targeted therapies.

Novel Antibacterial Agents: Overcoming Fluoroquinolone Resistance via DNA Gyrase Inhibition

In the search for new antibiotics to combat resistant bacteria, the 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine core offers a validated path to potent DNA gyrase inhibition. Head-to-head data (Section 3.4) shows that a triazolopyrimidine derivative can surpass the inhibitory potency of ciprofloxacin against DNA gyrase (IC50 0.68 µM vs. 0.85 µM) [2]. This evidence positions the scaffold as a high-value starting point for medicinal chemistry efforts aimed at developing next-generation antibacterial agents with novel mechanisms of action that can evade existing resistance pathways.

Anticancer Lead Generation: Broad-Spectrum Antiproliferative Activity

For broad-spectrum anticancer screening, this compound provides a versatile and potent scaffold. As detailed in Section 3.3, derivatives of 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine have demonstrated superior antiproliferative activity compared to 5-FU across multiple cancer cell lines (MGC-803, HCT-116, MCF-7) and against Bel-7402 and HT-1080 cells [3] [4]. This established performance profile makes it a reliable and high-value building block for generating diverse libraries of potential anticancer agents, reducing the risk of early-stage lead failure due to lack of potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.